An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-isopropylindoline-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-isopropylindoline-6-carboxylate
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
Methyl 1-isopropylindoline-6-carboxylate is a heterocyclic compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold, appearing in numerous biologically active molecules and natural products. The strategic placement of the isopropyl group at the 1-position and the methyl carboxylate at the 6-position presents a unique combination of steric and electronic features, making it a valuable building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design and development. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 1-isopropylindoline-6-carboxylate, coupled with detailed, field-proven experimental protocols for their determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their pursuit of next-generation therapeutics.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development.[3][4] These parameters dictate how a potential drug candidate will interact with the physiological environment, influencing everything from its solubility in biological fluids to its ability to cross cell membranes. For Methyl 1-isopropylindoline-6-carboxylate, a combination of data from chemical suppliers and in silico predictions provides a foundational dataset for these crucial characteristics.
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | Sigma-Aldrich |
| Molecular Weight | 219.28 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted Boiling Point | 350.8 ± 35.0 °C | ChemicalBook |
| Predicted Melting Point | 85.3 °C | AAT Bioquest Melting Point Predictor |
| Predicted logP | 2.85 | Molinspiration |
| Predicted pKa (basic) | 6.17 ± 0.20 | ChemicalBook |
| Predicted Aqueous Solubility (logS) | -3.24 mol/L | AqSolPred |
| Predicted Density | 1.098 ± 0.06 g/cm³ | ChemicalBook |
Experimental Determination of Key Physicochemical Parameters
While in silico predictions offer valuable initial insights, experimental determination of key physicochemical properties remains the gold standard in drug discovery. The following sections provide detailed, step-by-step methodologies for the empirical measurement of aqueous solubility, lipophilicity (logP), and the acid dissociation constant (pKa).
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor aqueous solubility is a frequent cause of failure for promising drug candidates.
The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.
Step-by-Step Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of solid Methyl 1-isopropylindoline-6-carboxylate to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-capped vial. The presence of excess solid is crucial to ensure equilibrium is reached.
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Gently agitate the vials in a constant temperature bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. The rotation ensures thorough mixing.
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Sample Collection and Preparation:
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Allow the vials to stand undisturbed until the excess solid has settled.
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Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
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Concentration Analysis:
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standard solutions of known concentrations of Methyl 1-isopropylindoline-6-carboxylate to ensure accurate quantification.
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Calculation:
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The solubility is reported as the measured concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).
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Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (logP): A Measure of Membrane Permeability
Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. A balanced lipophilicity is often sought in drug design.
High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable method for estimating logP values. This technique correlates the retention time of a compound on a reversed-phase column with its lipophilicity.
Step-by-Step Methodology:
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System Setup and Calibration:
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Utilize a reversed-phase HPLC column (e.g., C18).
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Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
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Inject a set of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their respective logP values.
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Sample Analysis:
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Dissolve Methyl 1-isopropylindoline-6-carboxylate in a suitable solvent.
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Inject the sample onto the HPLC system under the same conditions used for the standards.
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Record the retention time of the compound.
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logP Calculation:
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Using the calibration curve, determine the logP value of Methyl 1-isopropylindoline-6-carboxylate that corresponds to its measured retention time.
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Caption: Workflow for HPLC-based logP Determination.
Acid Dissociation Constant (pKa): Understanding Ionization
The pKa of a molecule describes its state of ionization at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. For Methyl 1-isopropylindoline-6-carboxylate, the tertiary amine in the indoline ring is the primary basic center.
Potentiometric titration is a classic and accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant is added.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh a sample of Methyl 1-isopropylindoline-6-carboxylate and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.
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Titration:
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Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
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Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis:
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Plot the measured pH values against the volume of titrant added to generate a titration curve.
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The pKa is determined from the pH at the half-equivalence point, which is the point where half of the basic sites have been protonated. This corresponds to the inflection point of the titration curve.
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Caption: Workflow for Potentiometric pKa Determination.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties of Methyl 1-isopropylindoline-6-carboxylate, as outlined in this guide, provide a critical foundation for its application in drug discovery. The interplay of its predicted moderate lipophilicity, basicity, and limited aqueous solubility paints a picture of a molecule with the potential for good membrane permeability but which may require formulation strategies to enhance bioavailability. By combining predictive modeling with rigorous experimental validation using the protocols detailed herein, researchers can confidently advance this versatile scaffold in their quest for novel and effective therapeutics. The principles and methodologies discussed serve not only as a specific guide for this compound but also as a broader framework for the physicochemical characterization of new chemical entities.
References
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Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure-design and methods: from ADME to toxicity optimization. Academic press. [Link]
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Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
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Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323. [Link]
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Molinspiration. logP - octanol-water partition coefficient calculation. [Link]
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Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]
Sources
- 1. logp-value-predictor.streamlit.app [logp-value-predictor.streamlit.app]
- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]

